2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9138938
InChI: InChI=1S/C24H21N3/c1-15-22(18-7-3-5-9-20(18)26-15)24(17-11-13-25-14-12-17)23-16(2)27-21-10-6-4-8-19(21)23/h3-14,24,26-27H,1-2H3
SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C
Molecular Formula: C24H21N3
Molecular Weight: 351.4 g/mol

2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole

CAS No.:

Cat. No.: VC9138938

Molecular Formula: C24H21N3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole -

Specification

Molecular Formula C24H21N3
Molecular Weight 351.4 g/mol
IUPAC Name 2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole
Standard InChI InChI=1S/C24H21N3/c1-15-22(18-7-3-5-9-20(18)26-15)24(17-11-13-25-14-12-17)23-16(2)27-21-10-6-4-8-19(21)23/h3-14,24,26-27H,1-2H3
Standard InChI Key XFIUKWBRTXWBQT-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central methyl-bridged scaffold connecting two heterocyclic systems: a 2-methylindole moiety and a pyridine ring. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₄H₂₁N₃
Molecular Weight351.4 g/mol
IUPAC Name2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)C4=C(NC5=CC=CC=C54)C
InChI KeyZXPPRPGYRMWKNG-UHFFFAOYSA-N

The indole systems are substituted at the 3-position with a methyl group and a pyridinylmethyl group, creating a sterically crowded environment that may influence reactivity .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod
XLogP3~3 (estimated for related structures)Computational (PubChem)
Hydrogen Bond Donors1 (indole NH)PubChem
Rotatable Bonds1PubChem

The compound’s moderate lipophilicity (XLogP3 ≈ 3) suggests potential membrane permeability, a trait relevant to bioactive molecules .

Challenges and Future Directions

Synthetic Limitations: Steric hindrance from the geminal methyl and pyridinyl groups may complicate functionalization.
Characterization Gaps: Experimental data on solubility, stability, and toxicity are unavailable, necessitating further studies.

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